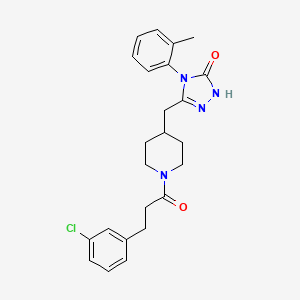

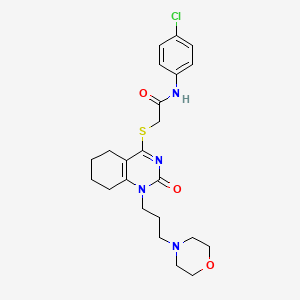

![molecular formula C19H21F3N4O B2830257 N-(4-ethylphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide CAS No. 1775546-68-3](/img/structure/B2830257.png)

N-(4-ethylphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and stability under various conditions .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, and reactivity .Applications De Recherche Scientifique

Anti-angiogenic and DNA Cleavage Activities

A study involving novel piperidine analogues, including N-(4-ethylphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide derivatives, highlighted their significant anti-angiogenic and DNA cleavage activities. These compounds effectively blocked blood vessel formation in vivo using the chick chorioallantoic membrane (CAM) model and exhibited differential migration and band intensities in DNA binding/cleavage assays, suggesting their potential as anticancer agents by exerting both anti-angiogenic and cytotoxic effects (Vinaya Kambappa et al., 2017).

Capillary Electrophoresis of Related Substances

In another study focused on the separation of imatinib mesylate and related substances, including derivatives of this compound, a nonaqueous capillary electrophoretic method was developed. This method facilitated the baseline separation of analytes, demonstrating the potential for quality control of similar compounds (Lei Ye et al., 2012).

Metabolism in Chronic Myelogenous Leukemia Patients

Research into the metabolism of flumatinib, a tyrosine kinase inhibitor related to this compound, in chronic myelogenous leukemia (CML) patients identified several metabolites through ultra-performance liquid chromatography/quadrupole time-of-flight mass spectrometry. This study aimed to determine the main metabolic pathways of flumatinib in humans, revealing insights into N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis as primary metabolic processes (Aishen Gong et al., 2010).

Soluble Epoxide Hydrolase Inhibition

A high-throughput screening identified 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides as inhibitors of soluble epoxide hydrolase, a family of enzymes that includes compounds structurally related to this compound. These findings suggest potential applications in the treatment of diseases where soluble epoxide hydrolase plays a role (R. Thalji et al., 2013).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

N-(4-ethylphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21F3N4O/c1-2-13-3-5-15(6-4-13)25-18(27)14-7-9-26(10-8-14)17-11-16(19(20,21)22)23-12-24-17/h3-6,11-12,14H,2,7-10H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPCYCGGLQXVVHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

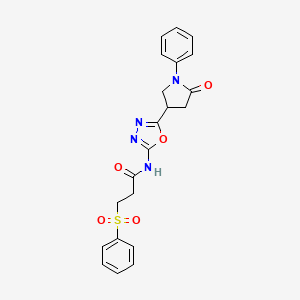

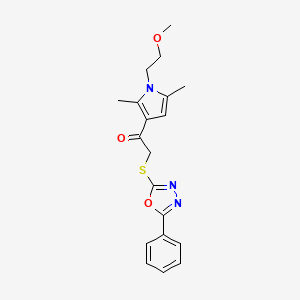

![N-(imidazo[2,1-b]thiazol-6-ylmethyl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2830176.png)

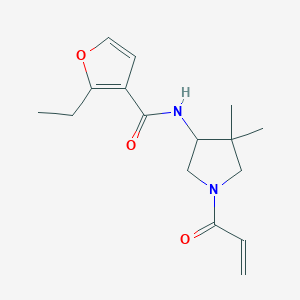

![2-Butyl-6-(2-fluorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2830180.png)

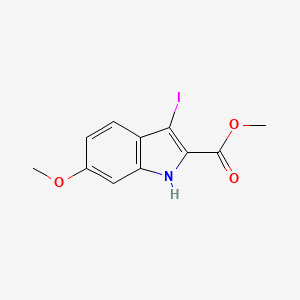

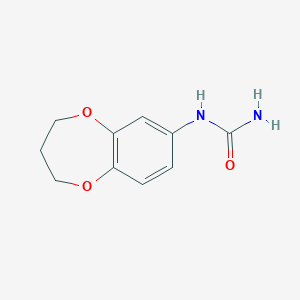

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(3-methoxypropyl)oxalamide](/img/structure/B2830181.png)

![2-(2,4-dichlorophenoxy)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2830182.png)

![(E)-2-(3-(pyridin-3-yl)acryloyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2830185.png)

![2-Chloro-N-[(4,4-dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)methyl]propanamide](/img/structure/B2830186.png)

![5-(3-nitrophenyl)-2-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2830191.png)